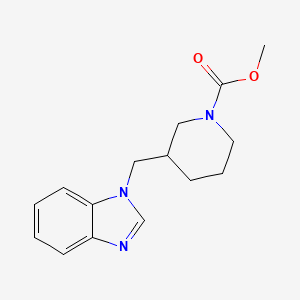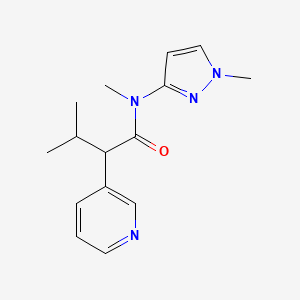![molecular formula C9H12Br2N4 B6973971 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile](/img/structure/B6973971.png)
3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dibromo groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds . The dibromo groups can be introduced via bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
3-[(3,5-Dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile involves its interaction with specific molecular targets. The dibromo substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Dimethyl-1H-pyrazol-4-yl)methylamino]pentanenitrile
- **3-(3,5-Dichloro-1H-pyrazol-4-yl)methylamino]pentanenitrile
- **3-(3,5-Difluoro-1H-pyrazol-4-yl)methylamino]pentanenitrile
Uniqueness
The uniqueness of 3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile lies in its dibromo substituents, which confer distinct reactivity and biological activity compared to its dimethyl, dichloro, or difluoro analogs. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(3,5-dibromo-1H-pyrazol-4-yl)methylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N4/c1-2-6(3-4-12)13-5-7-8(10)14-15-9(7)11/h6,13H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUPUBRDCZWQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)NCC1=C(NN=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-Cyclopropylphenyl)methyl]-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6973889.png)


![3-(2-chlorophenyl)-5-methyl-N-[(1S,3R)-3-(piperidine-1-carbonyl)cyclopentyl]-1,2-oxazole-4-carboxamide](/img/structure/B6973900.png)
![[3-[(4-Chloro-2-methylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6973919.png)
![[3-ethoxy-1-(1H-imidazol-2-ylmethylamino)-2,2-dimethylcyclobutyl]methanol](/img/structure/B6973927.png)
![tert-butyl (2R)-2-[(2-chloro-5-methoxyphenyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6973935.png)
![N-(3-oxo-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)prop-2-enamide](/img/structure/B6973951.png)
![3-[[1-(Furan-2-yl)-2-(2-methylphenyl)ethyl]amino]propan-1-ol](/img/structure/B6973958.png)
![N-[3-[[2-(3-hydroxypropyl)cyclohexyl]amino]propyl]thiophene-2-carboxamide](/img/structure/B6973979.png)
![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B6973980.png)
![2,2-dimethyl-N-[4-[2,2,2-trifluoro-1-(3-hydroxypropylamino)ethyl]pyridin-3-yl]propanamide](/img/structure/B6973983.png)
![4-[[8-(2-Methoxyethyl)-8-azabicyclo[3.2.1]octan-3-yl]amino]-3-phenylbutan-1-ol](/img/structure/B6973991.png)
![(2S)-2-[(3-methoxypyrazin-2-yl)methylamino]butan-1-ol](/img/structure/B6973999.png)
